molecular formula C20H15FN4O3 B11579279 (2E)-2-cyano-N-ethyl-3-[2-(4-fluorophenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enamide

(2E)-2-cyano-N-ethyl-3-[2-(4-fluorophenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enamide

Cat. No.: B11579279
M. Wt: 378.4 g/mol
InChI Key: CAUJIYJMLAXPSF-ACCUITESSA-N
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Description

(2E)-2-cyano-N-ethyl-3-[2-(4-fluorophenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enamide is a complex organic compound with a unique structure that includes a cyano group, an ethyl group, and a fluorophenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-cyano-N-ethyl-3-[2-(4-fluorophenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enamide typically involves multiple steps, including the formation of the pyrido[1,2-a]pyrimidin-4-one core, followed by the introduction of the fluorophenoxy group and the cyano group. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated systems to ensure consistency and efficiency. These methods often include the use of continuous flow reactors and advanced purification techniques to achieve the desired quality of the final product.

Chemical Reactions Analysis

Types of Reactions

(2E)-2-cyano-N-ethyl-3-[2-(4-fluorophenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be used to modify the functional groups within the compound.

    Substitution: The fluorophenoxy group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted analogs.

Scientific Research Applications

(2E)-2-cyano-N-ethyl-3-[2-(4-fluorophenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

    Industry: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (2E)-2-cyano-N-ethyl-3-[2-(4-fluorophenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved in its mechanism of action can include signal transduction pathways, metabolic pathways, and other cellular processes.

Properties

Molecular Formula

C20H15FN4O3

Molecular Weight

378.4 g/mol

IUPAC Name

(E)-2-cyano-N-ethyl-3-[2-(4-fluorophenoxy)-4-oxopyrido[1,2-a]pyrimidin-3-yl]prop-2-enamide

InChI

InChI=1S/C20H15FN4O3/c1-2-23-18(26)13(12-22)11-16-19(28-15-8-6-14(21)7-9-15)24-17-5-3-4-10-25(17)20(16)27/h3-11H,2H2,1H3,(H,23,26)/b13-11+

InChI Key

CAUJIYJMLAXPSF-ACCUITESSA-N

Isomeric SMILES

CCNC(=O)/C(=C/C1=C(N=C2C=CC=CN2C1=O)OC3=CC=C(C=C3)F)/C#N

Canonical SMILES

CCNC(=O)C(=CC1=C(N=C2C=CC=CN2C1=O)OC3=CC=C(C=C3)F)C#N

Origin of Product

United States

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